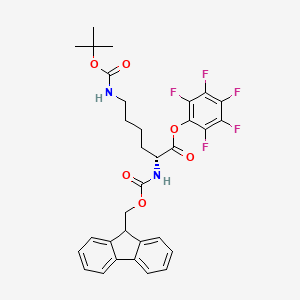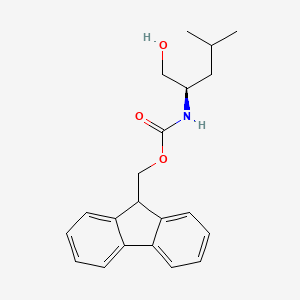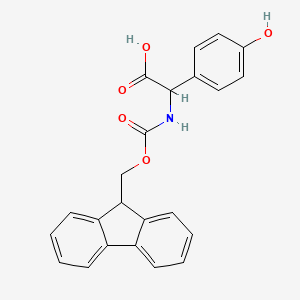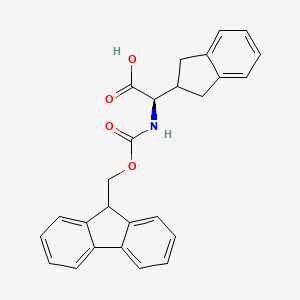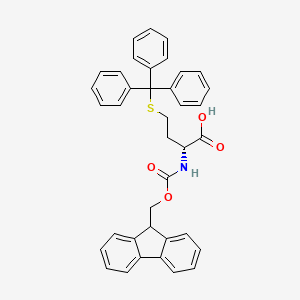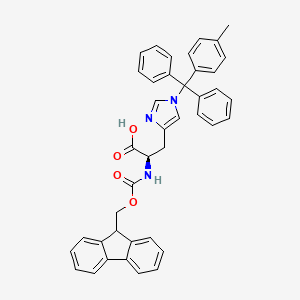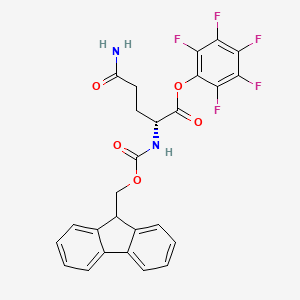
Fmoc-Arg(Me)2-OH
Übersicht
Beschreibung
Fmoc-Arg(Me)2-OH is an aromatic amino acid derivative that is widely used in peptide synthesis. It is a modified version of the naturally occurring amino acid arginine, and is used in a range of research and laboratory applications. This compound is a versatile reagent that can be used to synthesize peptides and other compounds, and it is also used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
Fmoc-Arg(Me)2-OH wird als Baustein in der Peptidsynthese verwendet {svg_1}. Es schützt bestimmte funktionelle Gruppen und ermöglicht gleichzeitig eine effiziente Peptidbindungsbildung {svg_2}. Dies macht es zu einem wichtigen Bestandteil bei der Herstellung von Arginin-haltigen Peptiden {svg_3}.
Polymersynthese
Diese Verbindung wurde gezeigt, dass sie mit anderen Aminosäuren zu Peptiden und Proteinen reagiert, oder sie kann als Baustein für die Synthese von Polymeren verwendet werden {svg_4}. Dies macht es zu einem vielseitigen Reagenz in der organischen Chemie und zu einer wertvollen Spezialchemikalie {svg_5}.
Biomedizinische Anwendungen
this compound wird bei der Entwicklung von selbsttragenden Hydrogelen verwendet, die auf Fmoc-derivatisierten kationischen Hexapeptiden basieren {svg_6}. Diese Hydrogele sind biokompatible Materialien, die sich für biologische, biomedizinische und biotechnologische Anwendungen eignen {svg_7}.
Arzneimittelverabreichung
Peptid-basierte Hydrogele (PHGs), die mit this compound gebildet werden können, wurden für viele Anwendungen vorgeschlagen, einschließlich der Verabreichung von Medikamenten {svg_8}. Ihre chemische und physikalische Reaktionsfähigkeit auf Reize, ihre intrinsische Biokompatibilität und ihre Einstellbarkeit machen sie ideal für diesen Zweck {svg_9}.
Diagnostische Werkzeuge
PHGs wurden auch verwendet, um Werkzeuge für die Verabreichung von Diagnostika zu optimieren {svg_10}. Die Erzeugung eines physiologisch relevanten Umfelds für In-vitro-Experimente macht sie in diesem Zusammenhang besonders nützlich {svg_11}.
Gewebetechnik
this compound wird bei der Entwicklung von Materialien für die Gewebetechnik verwendet {svg_12}. So dient das Fmoc-K3-Hydrogel, das steifer ist (G’ = 2526 Pa), als potenzielles Material für die Gewebetechnik, das die Zellhaftung, das Überleben und die Vermehrung vollständig unterstützt {svg_13}.
Grüne Chemie
this compound wird in der Festphasenpeptidsynthese (SPPS) durch eine Minimal-Schutz/Grünchemie-Strategie eingesetzt {svg_14}. Dieser Prozess reduziert die Konzentration von Trifluoressigsäure (TFA), die zum Ablösen des Peptids vom festen Träger benötigt wird, erheblich und ermöglicht die Gewinnung des Rohpeptidprodukts in hoher Ausbeute {svg_15}.
Pharmazeutische Synthese
this compound ist eine Reaktionskomponente für die Synthese von Pharmazeutika und bioaktiven Molekülen {svg_16}. Seine Verwendung in diesem Bereich unterstreicht seine Bedeutung bei der Entwicklung neuer Medikamente und Behandlungen {svg_17}.
Wirkmechanismus
Target of Action
Fmoc-Arg(Me)2-OH: primarily targets arginine residues in peptides and proteins. Arginine plays a crucial role in protein synthesis, cell signaling, and immune function. By modifying arginine residues, this compound can influence these biological processes .
Mode of Action
The compound interacts with its targets by methylating the guanidino group of arginine residues. This methylation can alter the charge and hydrogen bonding properties of arginine, affecting protein structure and function. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino acid during peptide synthesis, ensuring selective modification .
Biochemical Pathways
This compound affects pathways involving protein synthesis and modification . Methylation of arginine residues can influence gene expression, signal transduction, and protein-protein interactions . These modifications can lead to changes in cellular processes such as cell growth, differentiation, and immune responses .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability is influenced by its stability and solubility . The Fmoc group enhances stability during synthesis but must be removed for biological activity. The compound’s metabolism involves enzymatic cleavage of the Fmoc group, followed by methylation of arginine residues .
Result of Action
The molecular and cellular effects of this compound include altered protein function and signaling pathways . Methylation of arginine residues can lead to changes in protein conformation, stability, and interactions . These modifications can affect cellular processes such as gene expression, cell cycle regulation, and immune responses .
Action Environment
Environmental factors such as pH, temperature, and presence of enzymes can influence the compound’s action, efficacy, and stability. The Fmoc group provides protection during synthesis but must be removed under specific conditions to release the active methylated arginine. The compound’s stability and efficacy can be affected by storage conditions and the presence of proteases that may degrade the peptide .
Eigenschaften
IUPAC Name |
(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-27(2)22(24)25-13-7-12-20(21(28)29)26-23(30)31-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h3-6,8-11,19-20H,7,12-14H2,1-2H3,(H2,24,25)(H,26,30)(H,28,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAXLSMKNHJDNM-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673979 | |
| Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
268564-10-9 | |
| Record name | (E)-N~5~-[Amino(dimethylamino)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










